molecular formula C12H17NO2 B1501768 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone CAS No. 885280-46-6

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone

Cat. No.: B1501768
CAS No.: 885280-46-6
M. Wt: 207.27 g/mol
InChI Key: BKGANAFEDBCHTO-UHFFFAOYSA-N
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Description

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of a butylamino group attached to a hydroxyphenyl ethanone structure. It is utilized in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction process starting from commercially available precursors. One common method involves the alkylation of 2-hydroxyacetophenone with butylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are tailored to achieve the desired transformation efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.

    Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone can be compared with other similar compounds, such as:

    Similar Compounds: Compounds like 1-(5-Amino-2-hydroxy-phenyl)-ethanone or 1-(5-Methylamino-2-hydroxy-phenyl)-ethanone share structural similarities but

Properties

IUPAC Name

1-[5-(butylamino)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-7-13-10-5-6-12(15)11(8-10)9(2)14/h5-6,8,13,15H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGANAFEDBCHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695797
Record name 1-[5-(Butylamino)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-46-6
Record name 1-[5-(Butylamino)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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